An In-Depth Technical Guide to 4-Chloro-3-methyl-5-nitrobenzoic Acid: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-Chloro-3-methyl-5-nitrobenzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-5-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic organic chemistry and drug discovery. While this specific isomer is not as extensively documented in public literature as some of its counterparts, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications.
Core Molecular Attributes
4-Chloro-3-methyl-5-nitrobenzoic acid is a distinct chemical entity with the following fundamental properties:
| Property | Value | Source |
| IUPAC Name | 4-Chloro-3-methyl-5-nitrobenzoic acid | N/A |
| CAS Number | 1564530-15-9 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [2][3] |
The unique substitution pattern on the benzene ring—a chloro, a methyl, and a nitro group—creates a specific electronic and steric environment that dictates its reactivity and potential utility as a chemical building block.
Proposed Synthesis Pathway: An Expert's Perspective
The directing effects of the substituents on the starting material are key to this proposed synthesis. The carboxylic acid group is a meta-director, while the chloro and methyl groups are ortho-, para-directors. The regioselectivity of the nitration will be influenced by the interplay of these directing effects and the reaction conditions.
Caption: Proposed synthesis of 4-Chloro-3-methyl-5-nitrobenzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard nitration procedures for substituted benzoic acids[4].
Objective: To synthesize 4-Chloro-3-methyl-5-nitrobenzoic acid via electrophilic nitration of 4-chloro-3-methylbenzoic acid.
Materials:
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4-chloro-3-methylbenzoic acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Deionized Water
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Filtration apparatus
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Standard laboratory glassware
Procedure:
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Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10.0 g of 4-chloro-3-methylbenzoic acid to 40 mL of concentrated sulfuric acid. Stir until the solid is completely dissolved.
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Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10.0 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
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Nitration Reaction: While maintaining the temperature of the 4-chloro-3-methylbenzoic acid solution below 10 °C, add the nitrating mixture dropwise over a period of 30-45 minutes with vigorous stirring.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A precipitate should form.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
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Drying: Dry the purified product under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-3-methyl-5-nitrobenzoic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product and for monitoring the progress of the synthesis.
A Typical HPLC Method (Adaptable for this Compound):
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic carboxylic acids. |
| Mobile Phase | Acetonitrile and water with 0.1% Phosphoric Acid (gradient elution) | The organic modifier allows for the elution of the compound, while the acid suppresses the ionization of the carboxylic acid group, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Detection | UV at 254 nm | The aromatic ring and nitro group provide strong chromophores for UV detection. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the synthesized compound.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and chloro groups and the electron-donating effect of the methyl group.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with the carboxyl carbon appearing at the lowest field.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Potential Applications in Drug Discovery and Development
Substituted nitrobenzoic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs). The specific arrangement of functional groups in 4-Chloro-3-methyl-5-nitrobenzoic acid offers several synthetic handles for further chemical transformations.
Caption: Potential applications of 4-Chloro-3-methyl-5-nitrobenzoic acid.
The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid can be converted to esters, amides, or other derivatives. The chloro group can participate in nucleophilic aromatic substitution reactions. These potential transformations make 4-Chloro-3-methyl-5-nitrobenzoic acid a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Conclusion
This technical guide provides a comprehensive overview of 4-Chloro-3-methyl-5-nitrobenzoic acid, including its core molecular attributes, a proposed synthesis protocol, and methods for its analytical characterization. While this specific isomer is not widely documented, its structural features suggest its potential as a valuable intermediate in medicinal chemistry and organic synthesis. The information presented here, based on established chemical principles and data from related compounds, serves as a solid foundation for researchers and drug development professionals interested in exploring the chemistry and applications of this unique molecule.
References
- Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. Accessed February 13, 2026.
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Homework.Study.com. How is p-nitrobenzoic acid synthesized from benzene?. Accessed February 13, 2026. [Link]
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PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. Accessed February 13, 2026. [Link]
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ResearchGate. Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins | Request PDF. Accessed February 13, 2026. [Link]
Sources
- 1. 1564530-15-9・4-chloro-3-methyl-5-nitrobenzoic acid・4-chloro-3-methyl-5-nitrobenzoic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. CAS 1564530-15-9 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1564530-15-9|4-Chloro-3-methyl-5-nitrobenzoic acid| Ambeed [ambeed.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
